Valproic Acid-d15: A Comprehensive Technical Guide for Researchers
Valproic Acid-d15: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological mechanisms of Valproic acid-d15. This deuterated analog of Valproic acid serves as an invaluable tool in pharmacokinetic and metabolic studies, offering high precision and accuracy as an internal standard in various analytical techniques.
Core Chemical Properties
Valproic acid-d15 is a stable, isotopically labeled form of Valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Reference |
| Chemical Name | 2-Propylpentanoic acid-d15 | [1] |
| Synonyms | VPA-d15 | |
| Molecular Formula | C₈HD₁₅O₂ | [1] |
| Molecular Weight | 159.3 g/mol | |
| CAS Number | 362049-65-8 | [1] |
| Physical State | Liquid | |
| Appearance | Colorless to light yellow liquid | |
| Purity | >99.00% | |
| Isotopic Purity | >95% (d0 = 0.03%) | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Valproic acid-d15 is predominantly utilized as an internal standard in quantitative analytical methods to ensure the accuracy and reliability of results by accounting for variations during sample preparation and analysis.
Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the determination of Valproic acid in human plasma using Valproic acid-d15 as an internal standard.
1. Materials and Reagents:
-
Valproic acid (analyte)
-
Valproic acid-d15 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human plasma (blank)
-
Ultrapure water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Valproic acid and Valproic acid-d15 in methanol.
-
Working Standard Solutions: Serially dilute the Valproic acid stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the Valproic acid-d15 stock solution with methanol to a final concentration of 20 µg/mL.[3]
3. Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Valproic acid-d15 internal standard working solution (final concentration will depend on the specific assay, a common starting point is in the range of the expected analyte concentration).
-
Add 400 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase.[3]
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Valproic acid: m/z 143 -> 143[3]
-
Valproic acid-d6 (as a proxy for d15): m/z 149 -> 149 (Note: The exact transition for Valproic acid-d15 should be determined by direct infusion, but will be approximately m/z 158 -> 158).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Valproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of Valproic acid in plasma using Valproic acid-d15 as an internal standard, which often requires derivatization to improve volatility.
1. Materials and Reagents:
-
Valproic acid
-
Valproic acid-d15
-
Carbon tetrachloride
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Human plasma
2. Sample Preparation:
-
To a plasma sample, add a known amount of Valproic acid-d15 internal standard solution.
-
Acidify the plasma sample.
-
Extract Valproic acid and the internal standard with carbon tetrachloride.[4]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent.
-
Heat the mixture to facilitate derivatization.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column.
-
Column: A suitable capillary column, such as one coated with OV-351.[4]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program to ensure separation of the analyte from other matrix components.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Valproic acid derivative (e.g., TMS derivative)
-
Valproic acid-d15 derivative (e.g., TMS derivative)
-
4. Data Analysis:
-
Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of the derivatized analyte to the derivatized internal standard.
-
Calculate the concentration of Valproic acid in the samples from the calibration curve.
Signaling Pathways
Valproic acid is known to exert its therapeutic and biological effects through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of the Notch1 signaling pathway.
HDAC Inhibition Pathway
Valproic acid directly inhibits Class I and IIa histone deacetylases. This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
References
- 1. Valproic Acid-d15 - Immunomart [immunomart.com]
- 2. assets.lgcstandards.com [assets.lgcstandards.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
